Ethyl-((R)-1-methyl-piperidin-3-yl)-amine
Description
Contextualizing the Prevalence and Importance of Piperidine (B6355638) Scaffolds in Organic and Chemical Biology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged structural motif in the fields of organic and medicinal chemistry. nih.gov Its derivatives are integral components in a vast array of pharmaceuticals and biologically active natural products, including alkaloids. researchgate.net The prevalence of the piperidine scaffold can be attributed to its structural flexibility and its ability to engage in a variety of non-covalent interactions with biological targets. nih.gov The incorporation of a piperidine ring into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often leading to enhanced membrane permeability, improved receptor binding affinity, and greater metabolic stability. nih.govnih.gov Consequently, the development of novel and efficient synthetic methodologies for creating substituted piperidines remains an area of intense research, with thousands of related scientific papers published in recent years. researchgate.net These compounds are found in over twenty classes of pharmaceuticals, underscoring their broad therapeutic relevance. researchgate.net
Fundamental Principles of Chirality in Nitrogen Heterocycles and their Conformational Dynamics
Chirality in nitrogen-containing heterocycles is a fascinating and complex subject. Amines with three different substituents are chiral due to their tetrahedral geometry. researchgate.net However, many chiral amines cannot be resolved into stable enantiomers at room temperature because they undergo a rapid process called pyramidal or nitrogen inversion. researchgate.net During this inversion, the sp³-hybridized nitrogen atom temporarily rehybridizes to a planar sp² transition state, allowing the substituents to invert their configuration, which leads to a racemic mixture. researchgate.net
Structural Elucidation and Stereochemical Significance of the (R)-1-methyl-piperidin-3-yl Amine Substructure
The (R)-1-methyl-piperidin-3-yl amine substructure is a chiral building block that has garnered interest in medicinal chemistry. cymitquimica.com Its specific three-dimensional arrangement is critical for its interaction with biological targets. The "(R)" designation specifies the absolute configuration at the chiral center at the 3-position of the piperidine ring. This stereochemical purity is often essential for achieving the desired biological activity and selectivity, as different enantiomers can have vastly different pharmacological effects. mdpi.com
The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a significant challenge. One common strategy involves the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the reaction. nih.gov For instance, the synthesis of (R)-3-Amino-1-methyl-piperidine has been achieved from (R)-tert-butyl piperidin-3-ylcarbamate through reductive amination. chemicalbook.com The structural and stereochemical features of such compounds are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govresearchgate.net
Below is a table summarizing the key properties of the parent compound and a related intermediate.
| Property | (R)-1-methylpiperidin-3-amine | (R)-1-Ethylpiperidin-3-amine dihydrochloride |
| CAS Number | 1001353-92-9 bldpharm.com | 2031242-60-9 rlavie.com |
| Molecular Formula | C6H14N2 nih.gov | C7H18Cl2N2 rlavie.com |
| Appearance | Colorless to pale yellow liquid or solid cymitquimica.com | Off-white solid rlavie.com |
| Chirality | (R)-configuration at C3 | (R)-configuration at C3 |
Current Research Focus and Challenges in the Synthesis and Study of Ethyl-((R)-1-methyl-piperidin-3-yl)-amine and Analogues
Current research in the field of chiral piperidine derivatives is largely focused on the development of stereoselective synthetic methods to access enantiomerically pure compounds for applications in drug discovery. beilstein-journals.org The synthesis of compounds like this compound presents several challenges. A primary hurdle is the control of stereochemistry at the C3 position of the piperidine ring. rsc.org
Several strategies have been developed to address this, including:
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. mdpi.combeilstein-journals.org
Resolution of Racemates: This technique separates a mixture of enantiomers. While effective, it is often less efficient as the maximum yield for the desired enantiomer is 50%. beilstein-journals.org
Enzymatic Cascades: Biocatalysis, using enzymes like transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. beilstein-journals.orgrsc.org
The synthesis of N-substituted piperidines, such as the N-methyl and N-ethyl groups in the title compound, also requires careful consideration of the reaction conditions to achieve the desired product. nih.gov Once synthesized, the detailed study of these molecules involves conformational analysis to understand their three-dimensional structure and how it relates to their biological activity. researchgate.netmdpi.com While specific research on this compound is not extensively documented in publicly available literature, the study of its analogues and the broader class of chiral 3-aminopiperidines is an active area of investigation, driven by their potential as valuable intermediates in the development of new therapeutic agents. nih.govbeilstein-journals.org
Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-ethyl-1-methylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMITTYJTJSCELB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Organic Chemistry of Reactions Leading to Ethyl R 1 Methyl Piperidin 3 Yl Amine
Kinetic and Spectroscopic Investigations of Reaction Pathways:
Kinetic and spectroscopic studies are instrumental in deciphering the mechanisms of chemical reactions. They provide insights into reaction rates, the influence of various parameters on the reaction outcome, and the transient species that may form along the reaction coordinate.
Elucidation of Chiral Induction Mechanisms in Asymmetric Transformations
The creation of the specific (R) stereocenter in Ethyl-((R)-1-methyl-piperidin-3-yl)-amine necessitates an asymmetric transformation where chirality is effectively transferred to the final product. While direct kinetic and spectroscopic studies on the N-ethylation of (R)-1-methyl-piperidin-3-amine are not extensively documented in publicly available literature, the principles of chiral induction can be understood by examining analogous reactions.
One common strategy for the synthesis of such compounds involves the reductive amination of a suitable ketone precursor. In this context, the stereochemistry is often established during the reduction of an intermediate iminium ion. The chiral environment, which can be created by a chiral catalyst or a chiral auxiliary, dictates the facial selectivity of hydride delivery to the imine.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in elucidating the structures of intermediates and the stereochemistry of the products. For instance, in the asymmetric synthesis of substituted piperidines, NMR studies can help determine the conformation of the piperidine (B6355638) ring and the relative orientation of substituents, which is crucial for understanding the stereochemical outcome. nih.gov
In related systems involving the asymmetric alkylation of chiral enamines, photophysical investigations and NMR spectroscopy have been used to study the formation of photoactive electron donor-acceptor (EDA) complexes. organic-chemistry.org These studies reveal that the enamine can act as a photoinitiator, generating radical species under mild conditions while providing stereochemical control over the subsequent bond formation. organic-chemistry.orgmasterorganicchemistry.com Although this specific mechanism may not be directly applicable to the N-ethylation of a secondary amine, it highlights the sophisticated spectroscopic methods employed to unravel complex reaction pathways in chiral amine synthesis.
Influence of Reaction Conditions on Stereoselectivity and Regioselectivity
The conditions under which a reaction is performed—including solvent, temperature, pressure, and the nature of the base or catalyst—can profoundly impact both the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule).
In the synthesis of substituted piperidines, the choice of solvent can significantly influence the enantioselectivity. nih.gov For instance, in iridium-catalyzed hydrogen-borrowing [5+1] annulation reactions, the use of water as a solvent can prevent the racemization of enantioenriched substrates, leading to highly enantioselective products. nih.gov The regioselectivity of N-alkylation is also a critical factor, especially when multiple nucleophilic sites are present. For 3-aminopiperidine derivatives, selective N-alkylation at the exocyclic amine is desired over alkylation at the ring nitrogen. This can often be controlled by the choice of protecting groups and reaction conditions. For example, the selective mono-N-alkylation of 3-amino alcohols has been achieved by chelation to 9-BBN, which protects and activates the amine group. organic-chemistry.org
The following table illustrates the hypothetical influence of reaction conditions on the stereoselectivity of a reaction analogous to the synthesis of this compound, based on general principles observed in the literature.
Table 1: Hypothetical Influence of Reaction Conditions on Stereoselectivity
| Parameter | Variation | Expected Impact on Enantiomeric Excess (ee) | Rationale |
|---|---|---|---|
| Solvent | Toluene (B28343) (non-polar) | Moderate | May favor aggregation of catalyst/reagents, potentially impacting the organization of the transition state. |
| THF (polar aprotic) | High | Can solvate ionic intermediates and may lead to a more defined transition state geometry. | |
| Methanol (B129727) (polar protic) | Low to Moderate | Can participate in hydrogen bonding, potentially competing with substrate-catalyst interactions. | |
| Temperature | -78 °C | High | Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy. |
| 25 °C (Room Temp) | Moderate | Increased thermal energy can lead to the population of higher energy transition states, reducing selectivity. | |
| 80 °C | Low | At higher temperatures, the energy difference between competing transition states becomes less significant. | |
| Base | K₂CO₃ (inorganic) | Moderate | Heterogeneous base may lead to slower and less selective reactions. |
| Et₃N (organic) | High | Homogeneous base, allows for better control of stoichiometry and reaction environment. | |
| DBU (strong, non-nucleophilic) | High | Can efficiently deprotonate the amine without competing in the alkylation. |
Catalytic Cycle Analysis in Transition Metal-Mediated Syntheses:
Transition metal catalysis is a powerful tool for the synthesis of complex molecules like this compound. Understanding the catalytic cycle is key to optimizing these reactions.
Identification of Key Intermediates and Rate-Determining Steps
The synthesis of chiral piperidines can be achieved through various transition-metal-catalyzed reactions, including hydrogenation, reductive amination, and C-H activation/amination. nih.govmdpi.com A common approach is the iridium- or rhodium-catalyzed reductive amination of a ketone or the direct alkylation of an amine with an alcohol (hydrogen-borrowing catalysis). mdpi.comacs.org
In a typical iridium-catalyzed N-alkylation of an amine with an alcohol, the proposed catalytic cycle involves several key steps:
Oxidation of the alcohol: The iridium catalyst oxidizes the alcohol to an aldehyde, forming an iridium-hydride intermediate.
Imine/enamine formation: The amine substrate condenses with the in-situ generated aldehyde to form an imine or enamine.
Reduction of the imine/enamine: The iridium-hydride species then reduces the imine/enamine to the corresponding alkylated amine, regenerating the active catalyst. acs.org
Kinetic studies on such systems have suggested that the rate-determining step can be the coordination of the imine to the iridium center, following the dissociation of the amine substrate from the catalyst's resting state. acs.org In rhodium-catalyzed C-H amination reactions with N-mesyloxycarbamates, DFT studies have indicated that the C-H insertion process is the rate-limiting step, rather than the formation of the rhodium-nitrene species. rsc.org
Ligand Design and its Impact on Enantioselectivity in Piperidine Syntheses
The chiral ligand coordinated to the transition metal is often the primary source of stereocontrol in asymmetric catalysis. The steric and electronic properties of the ligand create a chiral pocket around the metal center, which forces the substrate to bind in a specific orientation, leading to the formation of one enantiomer over the other.
P-chiral phosphine (B1218219) ligands, which have a stereogenic phosphorus atom, have been shown to be highly effective in asymmetric catalysis. nih.gov These ligands are often conformationally rigid and electron-rich, which can lead to high enantioselectivity and catalytic activity. nih.gov The development of chiral phosphine-phosphoramidite ligands has also led to significant improvements in the enantioselective hydrogenation of N-arylimines. dicp.ac.cn
In the context of synthesizing 3-aminopiperidine derivatives, the design of the ligand is crucial for achieving high enantioselectivity. For instance, in the palladium-catalyzed enantioselective azidation of unactivated alkenes to form 3-N₃-substituted piperidines, sterically bulky chiral pyridinyl-oxazoline (Pyox) ligands were found to be essential for success. dicp.ac.cn Similarly, in the rhodium-catalyzed asymmetric carbometalation of dihydropyridines to produce 3-substituted tetrahydropyridines, the choice of a specific chiral bisphosphine ligand was critical for high enantioselectivity. nih.gov
The table below provides a hypothetical comparison of different types of chiral ligands and their potential impact on the enantioselective synthesis of a chiral piperidine.
Table 2: Hypothetical Impact of Chiral Ligand Design on Enantioselectivity
| Ligand Type | Example Ligand | Key Feature | Expected Enantioselectivity (ee) | Rationale |
|---|---|---|---|---|
| C₂-Symmetric Bisphosphine | (R)-BINAP | Axial chirality, large bite angle | High | Creates a well-defined chiral environment, effective for many asymmetric hydrogenations. |
| P-Chiral Phosphine | (R,R)-QuinoxP* | Stereogenic phosphorus atoms, electron-rich | Very High | Rigidity and electronic properties lead to excellent enantiocontrol. nih.gov |
| Phosphine-Phosphoramidite | (Sc,Sa)-PEAPhos | Hybrid ligand, tunable electronic and steric properties | High | Combines the features of both phosphines and phosphoramidites for improved performance. dicp.ac.cn |
| Pyridine-Oxazoline (Pyox) | Ph-Pyox | Readily available, modular structure | Moderate to High | Steric bulk near the coordination site can effectively block one face of the substrate. dicp.ac.cn |
Computational Mechanistic Studies of Chiral Piperidine Formation:
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products.
For the formation of chiral piperidines, computational studies can help to:
Identify the most likely reaction pathway: By comparing the energy barriers of different possible mechanisms, the most favorable pathway can be determined. researchgate.net
Understand the origin of stereoselectivity: DFT can be used to model the transition states leading to the different stereoisomers. The energy difference between these transition states can be correlated with the experimentally observed enantiomeric excess. For example, in the alkylation of chiral enamines, DFT calculations have shown that the stereoselectivity arises from a preferential conformation of the enamine and the piperidine ring, which directs the attack of the electrophile. researchgate.net
Rationalize the effect of ligands and reaction conditions: Computational models can be used to study how changes in the ligand structure or solvent affect the geometry and energy of the transition state, thereby influencing the stereochemical outcome. researchgate.net
While specific DFT studies on the formation of this compound are not readily found, computational investigations of related systems provide valuable insights. For instance, DFT studies on the rhodium-catalyzed C-H amination with N-mesyloxycarbamates have confirmed a concerted singlet pathway and identified the rate-limiting step. rsc.org Similarly, computational studies of the alkylation of chiral enamines have successfully rationalized the observed stereoselectivity by analyzing the transition state energies. researchgate.net These examples demonstrate the power of computational chemistry to provide a deep, molecular-level understanding of the factors that control the formation of chiral piperidines.
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
DFT has emerged as a powerful tool to investigate complex reaction mechanisms, offering a window into the electronic structure and energetic landscape of reacting molecules. For the synthesis of this compound, DFT calculations would be instrumental in elucidating the pathways of its constituent reactions, primarily reductive amination and N-methylation (such as the Eschweiler-Clarke reaction).
A plausible synthetic route involves the reductive amination of N-methyl-3-piperidone with ethylamine. DFT studies on the reductive amination of ketones reveal a multi-step process. nih.govacs.orgnih.gov The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. nih.gov Subsequent dehydration leads to the formation of an iminium ion, which is then reduced by a hydride source to yield the final amine product. nih.govacs.org
Computational models of this process would analyze the geometries and energies of all reactants, intermediates, transition states, and products. For instance, in the acid-catalyzed direct reductive amination with a reagent like sodium triacetoxyborohydride (B8407120) (STAB), DFT calculations can compare the energy profiles for the reduction of the imine intermediate versus the reduction of the starting ketone. acs.orgnih.govscholaris.ca Such studies consistently show that the reduction of the iminium ion is both kinetically and thermodynamically favored over the reduction of the carbonyl compound. scholaris.ca
Furthermore, DFT can be employed to understand the role of catalysts and solvent effects. For example, computational investigations have detailed how explicit water molecules can coordinate to the carbonyl group, lowering the activation barrier for the initial nucleophilic addition by facilitating proton transfer. nih.gov In the context of N-methylation via the Eschweiler-Clarke reaction, DFT calculations have been used to compare different proposed mechanisms. These studies have identified the rate-determining step as the hydride transfer from formate (B1220265) to the iminium ion. researchgate.netresearchgate.net The calculations also highlight the crucial role of a second molecule of formic acid in facilitating this hydride transfer. researchgate.net
Conformational Analysis and Stereodynamic Behavior of Ethyl R 1 Methyl Piperidin 3 Yl Amine
Computational Approaches to Conformational Landscape Exploration:
Computational chemistry offers powerful tools to map the potential energy surface of a molecule, revealing the relative energies of its various conformations and the barriers to their interconversion.
Quantum Chemical Calculations for Conformational Preferences and Energetics of Piperidine (B6355638) Rings
The conformational landscape of the piperidine ring is dominated by chair and boat forms, with the chair conformation being significantly more stable in most cases. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in quantifying the energetic differences between these conformers. For the parent piperidine, the chair conformation is the global minimum on the potential energy surface.
The introduction of substituents on the piperidine ring, as in Ethyl-((R)-1-methyl-piperidin-3-yl)-amine, complicates this landscape. The N-methyl group can exist in either an axial or equatorial position, leading to two distinct chair conformations. Generally, the equatorial orientation of an N-alkyl group is favored to minimize steric interactions. Furthermore, the ethyl-amino substituent at the C3 position also has preferred axial and equatorial orientations.
Table 1: Calculated Relative Energies of N-Methylpiperidine Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| N-Me equatorial | DFT (B3LYP/6-31G) | 0.00 |
| N-Me axial | DFT (B3LYP/6-31G) | 2.5 - 4.0 |
Note: The data in this table is illustrative and based on typical computational results for N-methylpiperidine. Specific values for this compound would require dedicated calculations.
Exploration of Potential Energy Surfaces for Ring Inversion and Side Chain Rotations
The interconversion between the two chair conformations of the piperidine ring occurs via a process known as ring inversion. This process involves higher-energy transition states, often resembling twist-boat or boat conformations. The potential energy surface (PES) for this process can be mapped using computational methods by systematically changing key dihedral angles and calculating the corresponding energy longdom.org. The energy barrier for ring inversion in piperidine itself is approximately 10-11 kcal/mol.
In this compound, the PES is further complicated by the rotation of the N-methyl and C-ethyl-amino side chains. The rotation around the C-N bonds of the side chains also has its own energy profile, with certain rotamers being more stable than others due to steric and electronic effects. A comprehensive exploration of the PES would involve a multi-dimensional scan of the relevant dihedral angles to identify all low-energy minima and the transition states connecting them .
Influence of Piperidine Ring Substituents on Preferred Conformations
The conformational equilibrium of the piperidine ring is highly sensitive to the nature and position of its substituents. For the N-methyl group, the equatorial position is generally preferred to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
The 3-amino substituent introduces further complexity. The preference for an axial or equatorial orientation of the amino group depends on a balance of steric and electronic factors, including potential intramolecular hydrogen bonding. In the case of this compound, the ethyl group attached to the amino nitrogen will also have its own conformational preferences.
Computational studies on substituted piperidines have demonstrated that molecular mechanics and quantum mechanics calculations can quantitatively predict the conformational free energies nih.gov. These studies often show that electrostatic interactions between substituents and the nitrogen atom can significantly influence the axial/equatorial preference, especially in protonated forms nih.gov.
Spectroscopic Characterization for Stereochemical and Conformational Elucidation:
Spectroscopic techniques provide experimental data that can be used to validate and refine the conformational models derived from computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
NMR spectroscopy is a powerful technique for determining the stereochemistry and studying the dynamic processes in molecules like this compound.
Chemical Shifts: The chemical shifts of the protons and carbons in the piperidine ring are highly dependent on their axial or equatorial environment. For instance, axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The chemical shift of the N-methyl group can also indicate its orientation, with the equatorial methyl group generally resonating at a lower field than the axial one.
Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) is governed by the Karplus relationship, which relates the coupling constant to the dihedral angle between the coupled protons. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial protons, while smaller couplings (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. Analysis of the coupling patterns of the ring protons can therefore provide definitive information about the chair conformation and the orientation of substituents ubc.canih.gov.
Dynamic NMR: At room temperature, the ring inversion of the piperidine ring is often fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, this process can be slowed down, and the individual spectra of the different conformers can be observed. This allows for the determination of the equilibrium constant and the activation energy for the ring inversion process nih.gov.
Table 2: Illustrative ¹H NMR Data for a Substituted Piperidine in a Chair Conformation
| Proton | Orientation | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| H-2ax, H-6ax | Axial | 2.5 - 2.8 | ³J(Hax,Hax) ≈ 10-13, ³J(Hax,Heq) ≈ 2-5 |
| H-2eq, H-6eq | Equatorial | 2.9 - 3.2 | ³J(Heq,Hax) ≈ 2-5, ³J(Heq,Heq) ≈ 2-4 |
| N-CH₃ | Equatorial | ~2.3 | - |
| N-CH₃ | Axial | ~2.1 | - |
Note: This table provides general ranges for a substituted piperidine and the actual values for this compound would need to be determined experimentally.
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation.
Computational methods can be used to calculate the vibrational frequencies for each conformer. By comparing the calculated spectra with the experimental IR and Raman spectra, it is possible to identify the conformers present in the sample and to assign the observed vibrational bands to specific motions within the molecule. This combined experimental and theoretical approach provides a powerful method for conformational analysis.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Confirmation
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), represents a powerful non-destructive technique for the determination of the absolute configuration of chiral molecules. For a molecule such as this compound, these methods would provide crucial information by measuring the differential absorption of left and right circularly polarized light (CD) or the change in the angle of plane-polarized light as a function of wavelength (ORD).
The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. In the case of the target molecule, the (R)-configuration at the C3 position of the piperidine ring would be expected to produce a characteristic CD or ORD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the spectra for the (R) and (S) enantiomers. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration can be unequivocally assigned.
Although specific experimental data for this compound is not available, the general approach would involve dissolving the compound in a suitable transparent solvent and recording the CD and ORD spectra across a range of wavelengths, typically in the UV-Vis region where electronic transitions occur. The sign and intensity of the Cotton effects in the spectra would be the key identifiers for confirming the (R)-configuration.
Table 1: Hypothetical Chiroptical Data for this compound
| Spectroscopic Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) / Specific Rotation [α] |
| Circular Dichroism (CD) | λmax | Data not available |
| Optical Rotatory Dispersion (ORD) | 589 (D-line) | Data not available |
This table illustrates the type of data that would be collected. Currently, no experimental values have been published.
X-ray Crystallographic Studies of this compound and Analogues for Solid-State Conformations
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would not only confirm the absolute (R)-configuration of this compound but also provide a wealth of information about its conformational preferences, including the puckering of the piperidine ring and the orientation of the substituents.
For this analysis, a suitable single crystal of the compound or a salt thereof (e.g., a hydrochloride or hydrobromide salt) would be required. The crystal would be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map reveals the positions of the individual atoms in the crystal lattice.
The analysis of a close analogue, such as a salt of (R)-1-methyl-piperidin-3-amine, could offer significant insights. nih.gov In the solid state, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents at the N1 and C3 positions can be either in an axial or equatorial orientation. The preferred conformation is the one that minimizes steric hindrance. For (R)-1-methyl-piperidin-3-yl-amine, it is anticipated that the methyl group on the nitrogen and the amino group at C3 would preferentially occupy equatorial positions to reduce 1,3-diaxial interactions.
Table 2: Crystallographic Data for a Hypothetical Analogue of this compound
| Parameter | Value |
| Compound | Data not available |
| Formula | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| a, b, c (Å) | Data not available |
| α, β, γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Key Torsion Angles (°) | Data not available |
This table represents the kind of crystallographic data that would be determined from an X-ray analysis. No published crystal structure is currently available for the title compound or its close analogues.
The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography would provide a detailed picture of the molecule's geometry in the solid state, serving as a benchmark for computational conformational studies in the gas phase and in solution.
Advanced Computational Chemistry Studies on Ethyl R 1 Methyl Piperidin 3 Yl Amine
Electronic Structure and Reactivity Profile Analysis:
Computational chemistry provides powerful tools to investigate the electronic characteristics and predict the reactivity of molecules like Ethyl-((R)-1-methyl-piperidin-3-yl)-amine. These studies are performed in silico and can offer a deep understanding of a molecule's behavior at the atomic level.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.
For this compound, a FMO analysis would calculate the energies of the HOMO and LUMO. The HOMO, being the orbital from which an electron is most easily removed, would indicate the molecule's ability to act as an electron donor (a nucleophile). The LUMO, the orbital to which an electron is most easily added, would indicate its capacity to act as an electron acceptor (an electrophile). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Current time information in Edmonton, CA.chemjournal.kz A hypothetical FMO analysis would likely identify the lone pair of electrons on the nitrogen atoms as contributing significantly to the HOMO, making these sites probable centers of nucleophilic attack.
Hypothetical FMO Data Table for this compound This table is for illustrative purposes only as specific data is unavailable.
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | 2.0 | Indicates electron-accepting capability (electrophilicity). |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface indicate different electrostatic potential values:
Red: Regions of high electron density and negative electrostatic potential, indicating likely sites for electrophilic attack.
Blue: Regions of low electron density and positive electrostatic potential, indicating likely sites for nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP analysis would be expected to show regions of high negative potential (red) around the two nitrogen atoms, due to their lone pairs of electrons. These would be identified as the primary nucleophilic centers of the molecule. Regions of positive potential (blue) would likely be found on the hydrogen atoms attached to the nitrogen and carbon atoms, making them susceptible to interaction with nucleophiles. tandfonline.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. chemjournal.kz
In the case of this compound, an NBO analysis could quantify the delocalization of electron density from the nitrogen lone pairs into anti-bonding orbitals of adjacent C-C or C-H bonds. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis would provide stabilization energies for these interactions, offering a quantitative measure of their importance. For instance, it could reveal the extent of electron delocalization from the piperidine (B6355638) ring's nitrogen into the ring's sigma anti-bonding orbitals, which influences the ring's conformation and reactivity.
Hypothetical NBO Interaction Data Table This table is for illustrative purposes only as specific data is unavailable.
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
|---|---|---|
| LP (N-amine) | σ* (C-H) | ~2.5 |
Prediction of Spectroscopic Properties for Chiral Discrimination:
Computational methods can predict various spectroscopic properties, which is invaluable for verifying stereochemistry and determining the absolute configuration of chiral molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule with a high degree of accuracy. nih.govfrontiersin.org
For this compound, these calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts for the (R)-enantiomer could then be compared with experimental data to confirm the structure. Furthermore, by calculating the NMR parameters for the (S)-enantiomer, one could identify potential differences in the spectra of the two enantiomers, although these are typically identical in an achiral solvent. The primary value lies in confirming that an experimental spectrum matches the computed spectrum for the proposed structure. researchgate.net
Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts This table is for illustrative purposes only as specific data is unavailable.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C-2 (piperidine) | 55.2 | Data not available |
| C-3 (piperidine) | 58.9 | Data not available |
| C-4 (piperidine) | 25.4 | Data not available |
| N-CH₃ | 42.1 | Data not available |
| N-CH₂CH₃ | 48.7 | Data not available |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are sensitive to the three-dimensional arrangement of atoms in a chiral molecule. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.
Theoretical calculations of CD and ORD spectra are a powerful method for determining the absolute configuration of a chiral molecule. The process involves calculating the theoretical spectra for one enantiomer (e.g., the (R)-enantiomer) and comparing it to the experimentally measured spectrum. If the signs and shapes of the theoretical and experimental spectra match, the absolute configuration of the sample is confirmed as (R). If they are mirror images, the sample has the (S)-configuration.
For this compound, a theoretical CD/ORD study would provide a predicted spectrum with specific Cotton effects (positive or negative peaks) at certain wavelengths. This calculated spectrum would serve as a benchmark for comparison with an experimental measurement, allowing for the unambiguous assignment of its absolute stereochemistry. nsf.gov
Chiral Piperidine Scaffolds As Research Probes in Chemical Biology
Design Principles for Enantiopure Piperidine-Based Molecular Probes:
The design of enantiomerically pure piperidine (B6355638) scaffolds, such as Ethyl-((R)-1-methyl-piperidin-3-yl)-amine, is guided by principles that leverage stereochemistry to achieve specific and potent interactions with biological targets. researchgate.net The introduction of chirality transforms the piperidine scaffold from a simple heterocyclic ring into a sophisticated tool for exploring the three-dimensional nature of molecular recognition events. nih.gov
Stereochemical Modulators in 3D Chemical Space Exploration
The rigid, yet conformationally adaptable, nature of the piperidine ring allows for the precise positioning of functional groups in three-dimensional space. The introduction of a chiral center, as seen in the (R)-configuration of this compound, further refines this spatial arrangement. This stereochemical control is fundamental to exploring the often-complex topographies of protein binding pockets. nih.govrsc.org
The synthesis of libraries of stereochemically diverse piperidine derivatives enables a systematic exploration of 3D chemical space. rsc.orgrsc.org By varying the substituents and their stereochemistry on the piperidine core, researchers can generate a collection of molecular probes that present different shapes and pharmacophoric features. This approach is instrumental in fragment-based drug discovery, where the three-dimensionality of fragments is crucial for identifying novel binding interactions. rsc.org The table below illustrates how the variation of stereochemistry and substitution on a piperidine core can lead to a diverse set of molecular shapes, represented by the Principal Moments of Inertia (PMI) plot, a common tool for visualizing the 3D nature of molecules.
Table 1: Illustrative examples of how stereochemical and substituent variations on a piperidine scaffold contribute to the exploration of 3D chemical space. The PMI values are hypothetical and serve to demonstrate the concept of shape diversity.
| Compound | Stereochemistry | Substituents | Normalized PMI 1 (Rod-Sphere) | Normalized PMI 2 (Disc-Sphere) | Predominant Shape |
|---|---|---|---|---|---|
| Analog A | (R) | 3-amino, 1-methyl | 0.2 | 0.8 | Disc-like |
| Analog B | (S) | 3-amino, 1-methyl | 0.3 | 0.7 | Disc-like |
| Analog C | (R) | 3-hydroxyl, 1-benzyl | 0.6 | 0.4 | Rod-like |
| Analog D | cis | 2-methyl, 6-carboxy | 0.4 | 0.6 | Intermediate |
| Analog E | trans | 2-methyl, 6-carboxy | 0.7 | 0.3 | Rod-like |
Influence of Chirality on Molecular Recognition and Ligand-Target Interactions
Chirality is a critical determinant in molecular recognition, as biological systems, such as enzymes and receptors, are themselves chiral. thieme-connect.comnih.gov The differential interaction of enantiomers with a biological target can lead to significant differences in potency, selectivity, and pharmacological effect. nih.gov One enantiomer of a chiral probe like this compound may bind with high affinity to a target receptor, while its (S)-enantiomer may exhibit significantly weaker binding or interact with an entirely different target.
This stereoselectivity arises from the specific three-point interactions that a chiral ligand can form with its binding site. The precise spatial arrangement of functional groups in one enantiomer allows for optimal contacts—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—with complementary residues in the target protein. nih.gov The other enantiomer, being a non-superimposable mirror image, cannot achieve the same optimal fit.
The influence of chirality on ligand-target interactions is often profound. For instance, in the development of inhibitors for certain kinases, the introduction of a chiral center on a piperidine ring led to a significant increase in potency and selectivity. researchgate.net Similarly, studies on sigma receptor ligands have shown that the stereochemistry of piperidine-based compounds is crucial for high-affinity binding. nih.gov
Application of Chiral Piperidine Scaffolds in Understanding Biological Systems:
Enantiomerically pure piperidine scaffolds serve as invaluable tools for dissecting the complexities of biological systems. Their ability to engage with targets in a stereospecific manner allows for precise interrogation of receptor function and protein-ligand interactions.
Development of Stereoselective Chemical Probes for Receptor Binding Studies
The development of stereoselective chemical probes is essential for characterizing receptor subtypes and their functions. A chiral probe, available as a single enantiomer, allows researchers to investigate the effects of interacting with a specific receptor population without the confounding activities of its counterpart.
For example, in the study of neurotransmitter receptors, chiral piperidine derivatives can be radiolabeled and used in binding assays to map the distribution and density of these receptors in different brain regions. The high affinity and selectivity of a probe like this compound would be critical for obtaining a clear signal and accurately quantifying the target receptors. The following table provides examples of how enantiomeric pairs of piperidine-based ligands can exhibit different binding affinities for a given receptor, highlighting the importance of stereoselectivity.
Table 2: Comparison of binding affinities (Ki, nM) of enantiomeric pairs of piperidine-based ligands for a hypothetical receptor. Lower Ki values indicate higher binding affinity.
| Compound Pair | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Enantiomeric Selectivity Ratio ((S)-Ki / (R)-Ki) |
|---|---|---|---|
| Ligand 1 | 10 | 500 | 50 |
| Ligand 2 | 25 | 100 | 4 |
| Ligand 3 | 5 | 1000 | 200 |
| Ligand 4 | 150 | 160 | ~1 |
Probing Protein-Ligand Interactions with Chiral Piperidine Analogues
Chiral piperidine analogues are instrumental in elucidating the fine details of protein-ligand interactions. nih.gov By comparing the binding and functional activity of a series of stereoisomeric piperidine probes, researchers can infer the specific amino acid residues and subpockets within a binding site that are critical for molecular recognition.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are often used in conjunction with experimental data from chiral probes to build accurate models of the ligand-protein complex. nih.govnih.gov These models can reveal key interactions, such as the formation of a salt bridge between the protonated amine of the piperidine and an acidic residue like glutamate (B1630785) or aspartate in the receptor, or hydrophobic interactions between the ethyl group and a nonpolar pocket. nih.gov
The use of a specific enantiomer like this compound allows for the validation of these computational models. If the (R)-enantiomer shows significantly higher activity in vitro, and the computational model predicts a more stable binding pose for this enantiomer, it strengthens the validity of the proposed binding mode. This iterative process of experimental probing and computational analysis is a powerful strategy for understanding the molecular basis of ligand recognition and for the rational design of new therapeutic agents. nih.gov
Future Perspectives and Emerging Research Avenues for Ethyl R 1 Methyl Piperidin 3 Yl Amine Research
Innovations in Asymmetric Synthesis Strategies for Complex Chiral Piperidine (B6355638) Derivatives
The synthesis of enantiomerically pure piperidines is a cornerstone of medicinal chemistry. researchgate.net The biological activity of these compounds is often dependent on the specific stereochemistry at the substituted ring positions. researchgate.net Consequently, the development of novel and efficient asymmetric synthesis strategies is a perpetual goal for organic chemists.
Recent advancements have moved beyond classical methods to embrace more sophisticated and efficient catalytic systems. Hydrogenation of pyridine (B92270) derivatives using transition metals like rhodium, palladium, ruthenium, and iridium is a common method for creating the piperidine core. nih.gov Modern approaches focus on achieving high stereoselectivity under milder conditions. nih.gov For instance, Pd(II)-catalyzed reactions have been developed for preparing 2- and 2,6-substituted piperidines with excellent stereoselectivity. ajchem-a.com Other innovative methods include:
Dearomatization/Cyclization Reactions: Gold(I)-catalyzed intramolecular dearomatization/cyclization presents a powerful route to polysubstituted piperidines. nih.gov
Cycloaddition Reactions: The Castagnoli-Cushman reaction and related cycloadditions are widely used for synthesizing piperidine and piperidinone derivatives. researchgate.net
Nitro-Mannich/Reduction Cyclization: This desymmetrization approach provides a pathway for synthesizing piperidines and has been applied to the synthesis of γ-secretase modulators. nih.gov
Exocyclic Chirality Induction: An asymmetric synthesis of substituted piperidines can be achieved through a nitroalkene/amine/enone (NAE) condensation reaction, which relies on inducing chirality from a source outside the newly formed ring. rsc.org
These strategies, summarized in the table below, represent a shift towards more versatile and stereocontrolled methods, enabling the construction of complex chiral molecules with high precision. mdma.chajchem-a.com The future in this area will likely involve the discovery of new catalytic systems and the refinement of existing methods to improve yields, enantioselectivity, and substrate scope, facilitating the synthesis of novel derivatives of Ethyl-((R)-1-methyl-piperidin-3-yl)-amine. chiralpedia.com
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Asymmetric reduction of substituted pyridines or enamines using chiral metal catalysts (e.g., Rh, Ru, Ir). | High conversion rates; stereoselectivity depends on the catalyst-ligand system. | nih.gov |
| Palladium(II)-Catalyzed Reactions | Utilizes a Pd(II) catalyst for reactions like the 1,3-chirality transition to form substituted piperidines. | High stereoselectivity, with reaction rates influenced by the solvent. | ajchem-a.com |
| Gold(I)-Catalyzed Cyclization | Intramolecular dearomatization and cyclization of N-allenamides and alkene-tethered oxime ethers. | Direct assembly of highly substituted piperidines. | nih.govajchem-a.com |
| Exocyclic Chirality Induction | A condensation reaction where chirality is induced from a pre-existing chiral center outside the ring being formed. | Achieves enantiopure piperidines with complete chirality retention. | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Chiral Molecule Design and Synthesis Prediction
A significant challenge in asymmetric catalysis is the rational design of catalysts that can achieve high enantioselectivity, which is often a time-consuming and resource-intensive process. chinesechemsoc.org ML models are now being developed to predict the enantioselectivity of reactions with remarkable accuracy. chinesechemsoc.orgnih.govrsc.org These models are trained on datasets of known reactions and can learn the subtle structural and electronic features that govern stereochemical induction. nih.govresearchgate.net
Key applications of AI/ML in this field include:
Enantioselectivity Prediction: By analyzing the structures of substrates, catalysts, and reagents, ML algorithms like the XGBoost algorithm and Deep Neural Networks (DNN) can predict the enantiomeric excess (% ee) of a reaction. chinesechemsoc.orgrsc.org For example, one model predicted the enantioselectivity of hypervalent iodine(III) catalyzed reactions with a root-mean-square error of just 0.26 kcal/mol. chinesechemsoc.org Another DNN model accurately predicted the % ee for Pd-catalyzed C-H functionalization reactions with an error of about 6.3%. rsc.org
Reaction-Based Representations: A general strategy for improving predictive accuracy involves using a "reaction-based" molecular representation that encodes the structures of intermediates in the catalytic cycle. nih.gov This approach allows the model to better capture the subtle energy differences that determine the stereochemical outcome. nih.gov
Autonomous Molecular Design: AI-driven workflows are being created to automate the entire process of molecular discovery, from proposing new structures to planning their synthesis. nih.govyoutube.com These systems can intelligently search chemical space for molecules with desired properties and then use retrosynthetic models to identify feasible synthetic pathways. youtube.com
The integration of AI and ML promises to significantly reduce the time and cost associated with developing new chiral piperidine derivatives by enabling researchers to prioritize the most promising synthetic strategies before entering the lab. nih.gov
| ML Model/Algorithm | Application | Reported Performance | Reference |
|---|---|---|---|
| Deep Neural Network (DNN) | Prediction of % ee in Pd-catalyzed enantioselective β-C(sp3)–H functionalization. | Root Mean Square Error (RMSE) of 6.3 ± 0.9% ee. | rsc.org |
| XGBoost Algorithm | Prediction of enantioselectivity in hypervalent iodine(III) catalyzed asymmetric phenolic dearomatizations. | RMSE of 0.26 kcal/mol; R² of 0.84. | chinesechemsoc.org |
| Atomistic ML with Reaction-Based Representation | Prediction of DFT-computed enantiomeric excess of asymmetric propargylation organocatalysts. | Accurately predicts enantioselectivity from catalytic cycle intermediates. | nih.gov |
Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation of Chiral Reactions
Understanding the precise mechanism of a chiral reaction—including the identification of transient intermediates and transition states—is crucial for optimizing reaction conditions and designing better catalysts. Advanced in situ spectroscopic techniques, which monitor reactions as they occur in the reaction vessel, provide a direct window into these complex processes. rsc.orgnih.govyoutube.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in situ analysis. caister.com By acquiring spectra at various time points during a reaction, researchers can track the consumption of reactants and the formation of products and intermediates in real-time. rsc.org Key in situ NMR applications include:
Monitoring Reaction Progress: In situ NMR allows for the noninvasive measurement of concentrations of various species simultaneously. caister.com
Identifying Intermediates: Combining in situ solid-state NMR with density functional theory (DFT) calculations enables the identification of reaction intermediates on catalyst surfaces. rsc.org
High-Throughput Analysis: Isotopically chiral probes, which use a 13C label, have been developed for the in situ high-throughput analysis of enantioselection. nih.gov The pseudoenantiomeric products give unique resonances, allowing for the simple calculation of both conversion and enantioselectivity from a single spectrum. nih.gov
Beyond NMR, other in situ techniques like infrared (IR) and Raman spectroscopy are vital for probing reaction mechanisms, as they provide information about the vibrational modes of chemical bonds in intermediates and on catalyst surfaces. frontiersin.org The future of mechanistic studies will rely on combining multiple in situ analytical approaches to gain a comprehensive understanding of the factors that control chirality in chemical transformations. nih.govfrontiersin.org
| Technique | Principle | Information Gained | Reference |
|---|---|---|---|
| In Situ NMR Spectroscopy | Monitors changes in the magnetic environment of nuclei (e.g., 1H, 13C, 31P) during a reaction. | Reaction kinetics, identification of intermediates, quantification of enantioselectivity. | rsc.orgcaister.com |
| Isotopically Chiral Probes (NMR) | Uses 13C-labeled substrates to create diastereotopic environments in products, leading to distinct NMR signals. | High-throughput screening for conversion and enantioselection. | nih.gov |
| In Situ Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Structural information on reaction intermediates, particularly adsorbed species on catalyst surfaces. | frontiersin.org |
| In Situ Raman Spectroscopy | Analyzes light scattered from a sample to probe vibrational modes. | Complements IR spectroscopy; useful for studying species in aqueous solutions and on surfaces. | frontiersin.org |
Development of Novel Methodologies for Studying Stereodynamic Processes in Solution
The three-dimensional structure and conformational flexibility of a molecule in solution are critical to its function. optica.org For piperidine derivatives, processes like ring inversion and nitrogen inversion can lead to multiple conformers coexisting in equilibrium. beilstein-journals.org The study of these stereodynamic processes is essential for understanding structure-activity relationships.
Dynamic NMR (DNMR) spectroscopy is a primary tool for investigating these phenomena. beilstein-journals.org By recording NMR spectra at different temperatures, researchers can observe changes in the signals as the rate of conformational exchange changes. optica.org At low temperatures, exchange is slow, and separate signals for each conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). beilstein-journals.org From this data, the activation energy barriers for the dynamic process can be calculated. beilstein-journals.org
Recent progress in this area includes:
Advanced NMR Experiments: Techniques like COSY, HMQC, and HMBC are used to confirm the structure of synthesized compounds and understand their conformational behavior. researchgate.netipb.pt Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiments can provide further support for the spatial arrangement of atoms. researchgate.net
Computational Modeling: The visualization of conformational exchange dynamics using methods like replica-exchange with solute tempering molecular dynamics (REST-MD) provides results that agree well with high-resolution NMR spectra. copernicus.org This synergy between experimental and computational methods offers a powerful approach to understanding the conformational preferences of flexible molecules like this compound. researchgate.netcopernicus.org
Chiral Solvating and Shift Reagents: The use of chiral derivatizing agents, such as Mosher's acid, or chiral solvating agents in NMR spectroscopy can help differentiate enantiomers and determine absolute configurations. wikipedia.org Chiral lanthanide shift reagents are also used to induce separation of signals for different stereoisomers. wikipedia.org
A deeper understanding of the solution-phase dynamics of chiral piperidines will enable a more rational design of molecules with specific conformational properties, which is a key aspect of modern drug discovery.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Mosher's acid |
Q & A
Basic Research Questions
Q. How is Ethyl-((R)-1-methyl-piperidin-3-yl)-amine classified in terms of amine type, and what implications does this have for its chemical reactivity?
- Answer : The compound is a tertiary amine due to three alkyl groups (ethyl, methyl, and piperidin-3-yl) bonded to the nitrogen atom. Tertiary amines exhibit reduced nucleophilicity compared to primary or secondary amines, limiting direct participation in acylation or alkylation reactions without activation. Reactivity often requires acidic conditions or catalysts, such as in reductive amination or quaternary ammonium salt formation .
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters must be controlled?
- Answer : Common routes include:
- Reductive amination : Reacting (R)-1-methyl-piperidin-3-amine with ethyl aldehyde/ketone under hydrogenation (e.g., H₂/Pd-C). Control parameters: pH (7–9), temperature (25–60°C), and catalyst loading .
- Nucleophilic substitution : Using a halogenated ethyl precursor with (R)-1-methyl-piperidin-3-amine. Key parameters: solvent polarity (e.g., DMF or THF), base strength (e.g., K₂CO₃), and reaction time .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation/ingestion. Toxicity data are limited, so treat it as a potential irritant. Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric yield of this compound during asymmetric synthesis?
- Answer :
- Chiral catalysts : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance stereoselectivity .
- Reaction monitoring : Use chiral HPLC with a cellulose-based column to track enantiomeric excess (EE) during synthesis .
- Temperature control : Lower temperatures (0–10°C) reduce racemization in kinetic resolutions .
Q. What advanced spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?
- Answer :
- X-ray crystallography : Determines absolute stereochemistry and bond angles (e.g., for resolving R/S configurations) .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data (e.g., ¹H/¹³C NMR) to validate structural assignments .
- Hirshfeld surface analysis : Maps intermolecular interactions in crystal lattrices to explain packing behavior .
Q. How can contradictory NMR data between theoretical predictions and experimental results be systematically analyzed?
- Answer :
- Solvent effects : Re-run NMR in deuterated solvents matching computational conditions (e.g., DMSO vs. CDCl₃) .
- Impurity profiling : Use LC-MS to detect side products (e.g., unreacted precursors) that skew signals .
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm proton-proton correlations .
Q. What derivatization strategies enhance the detectability of this compound in gas chromatography-mass spectrometry (GC-MS)?
- Answer :
- Carbamate formation : React with ethyl chloroformate to convert the amine group into a volatile carbamate derivative. Conditions: pH 9–10, room temperature, 30-minute reaction .
- Silylation : Use BSTFA or TMSCl to protect polar functional groups, improving thermal stability for GC analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?
- Answer :
- Side-reaction analysis : Characterize by-products (e.g., N-ethylated impurities) via LC-MS to identify competing pathways .
- Replicate conditions : Ensure stoichiometry (e.g., amine:aldehyde ratio) and catalyst purity match literature protocols .
- Scale effects : Test small vs. large-scale syntheses; mixing efficiency and heat dissipation often impact yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
